5-Amino-1-(3-nitrophenyl)-1h-pyrazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-Amino-1-(3-nitrophenyl)-1h-pyrazole-4-carbonitrile” is a compound that contains a pyrazole ring, which is a five-membered heterocyclic moiety . This compound is likely to be a derivative of imidazole, another five-membered heterocyclic moiety . Imidazole derivatives are known for their broad range of chemical and biological properties and are used in the development of new drugs .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of pyrazole carboxylic acid amides of 5-amino-1,3,4-thiadiazole-2-sulfonamide was achieved from 4-benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carbonyl chloride compounds .
Molecular Structure Analysis
The molecular structure of “5-Amino-1-(3-nitrophenyl)-1h-pyrazole-4-carbonitrile” is likely to be similar to that of other pyrazole derivatives. Pyrazole is a five-membered heterocyclic moiety that contains two nitrogen atoms .
Chemical Reactions Analysis
While specific chemical reactions involving “5-Amino-1-(3-nitrophenyl)-1h-pyrazole-4-carbonitrile” are not available, it’s worth noting that pyrazole derivatives are known to undergo a variety of chemical reactions. For example, acylation of the amino group of oxadiazoles with some acid chlorides yielded acylated compounds .
Wissenschaftliche Forschungsanwendungen
Computational Drug Design for COVID-19 Inhibition
Scientific Field
Computational Biology and Drug Design
Application Summary
The compound was used in a computational drug design study aiming to create novel inhibitor drug candidates for COVID-19 .
Experimental Procedures
The study involved docking one thousand human immunodeficiency virus (HIV1) antiviral chemical compounds on the SARS CoV 2 main protease protein data bank identification number 6XBH (PDB ID: 6XBH). The molecular docking score was then ranked to identify the compounds with the highest inhibitory effects .
Results
The docking studies showed that inhibitors with Index numbers 331, 741, and 819 had the highest binding affinity. The novel inhibitor designed from this study showed promising results against SARS CoV 2 main protease .
One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines
Scientific Field
Organic Chemistry and Drug Synthesis
Application Summary
The compound was used in a one-flask synthetic method to produce pyrazolo[3,4-d]pyrimidines .
Experimental Procedures
The method involved reacting 5-aminopyrazoles with N,N-substituted amides in the presence of PBr3. Hexamethyldisilazane was then added to perform heterocyclization to produce the corresponding pyrazolo[3,4-d]pyrimidines .
Results
The one-flask reactions involved Vilsmeier amidination, imination reactions, and the sequential intermolecular heterocyclization. The rate of the reaction was found to be proportional to the reactivity of amine reactants during intermolecular heterocyclization .
Inhibition of Phytopathogenic Bacteria
Scientific Field
Agricultural Science and Plant Pathology
Application Summary
The compound was used to synthesize derivatives that showed prominent inhibition activity against phytopathogenic bacteria .
Experimental Procedures
The specific methods of application or experimental procedures were not detailed in the source .
Results
The synthesized compounds showed promising results in inhibiting phytopathogenic bacteria .
Eigenschaften
IUPAC Name |
5-amino-1-(3-nitrophenyl)pyrazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5O2/c11-5-7-6-13-14(10(7)12)8-2-1-3-9(4-8)15(16)17/h1-4,6H,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKGBQLWPFNYZGS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N2C(=C(C=N2)C#N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70495909 |
Source
|
Record name | 5-Amino-1-(3-nitrophenyl)-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70495909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1-(3-nitrophenyl)-1h-pyrazole-4-carbonitrile | |
CAS RN |
65973-70-8 |
Source
|
Record name | 5-Amino-1-(3-nitrophenyl)-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70495909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.